molecular formula C17H23N3 B2896319 2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine CAS No. 2241144-63-6

2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine

Cat. No.: B2896319
CAS No.: 2241144-63-6
M. Wt: 269.392
InChI Key: OFLXJSQGMMKELM-UHFFFAOYSA-N
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Description

2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine is a chemical hybrid scaffold incorporating pyrazole and piperidine motifs, designed for research and development applications in medicinal chemistry. Pyrazole derivatives are extensively investigated for their diverse biological activities, with recent studies highlighting potent antioxidant properties and the ability to inhibit reactive oxygen species (ROS) production in cellular models . Furthermore, specific pyrazole compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines in screening studies, suggesting their value in oncology research . The piperidine ring is a fundamental building block in pharmaceuticals, contributing to the activity of numerous therapeutic agents . The integration of these two privileged structures into a single molecule makes this compound a valuable template for constructing novel chemical entities. Its structure is related to other phenylpyrazolylmethylpiperidine derivatives documented in chemical databases . This compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical diversification. It is supplied as a chemical entity for research purposes exclusively within laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

2-[[2-(2-ethylpyrazol-3-yl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-2-20-17(10-12-19-20)16-9-4-3-7-14(16)13-15-8-5-6-11-18-15/h3-4,7,9-10,12,15,18H,2,5-6,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXJSQGMMKELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=CC=CC=C2CC3CCCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The 2-ethylpyrazole group is synthesized via Knorr-type condensation between ethyl acetoacetate and hydrazine derivatives. For example:

  • Hydrazine hydrochloride and ethyl 3-keto-pentanoate react in ethanol at reflux to yield 2-ethylpyrazole-3-carboxylate.
  • Decarboxylation under acidic conditions (HCl, Δ) produces 2-ethylpyrazole.

Benzylation Strategies

The pyrazole is appended to the benzene ring via Friedel-Crafts alkylation or Suzuki-Miyaura coupling :

  • Friedel-Crafts : Reaction of 2-ethylpyrazole with benzyl chloride in the presence of AlCl₃ yields 2-(2-ethylpyrazol-3-yl)toluene.
  • Suzuki Coupling : Aryl boronic acids (e.g., 2-bromobenzyl boronic ester) couple with pyrazole-bearing halides using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12 h).

Piperidine Functionalization and Coupling

Piperidine Alkylation

The benzylpyrazole fragment is introduced to piperidine via N-alkylation :

  • Benzyl Halide Activation : 2-(2-Ethylpyrazol-3-yl)benzyl bromide is prepared using PBr₃ in CH₂Cl₂.
  • Coupling : Piperidine reacts with the benzyl bromide in the presence of K₂CO₃ in DMF (60°C, 6 h), yielding the target compound (65–72% yield).

Reductive Amination

An alternative route employs reductive amination between piperidine and 2-(2-ethylpyrazol-3-yl)benzaldehyde:

  • Imine Formation : Piperidine and aldehyde react in MeOH with AcOH catalysis (rt, 2 h).
  • Reduction : NaBH₄ or NaBH(OAc)₃ reduces the imine to the secondary amine (85% yield).

Chemo-Enzymatic Approaches for Stereocontrol

Recent advances leverage ene-reductases (EneIREDs) for asymmetric synthesis of piperidine intermediates. For example:

  • Dynamic Kinetic Resolution (DKR) : Racemic iminium intermediates undergo enantioselective reduction using EneIRED-07 (NADPH, 30°C, 24 h), achieving ≥92% ee for (S)-piperidines.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Key Advantages Limitations
N-Alkylation 65–72 None Simple, scalable Low functional group tolerance
Reductive Amination 85 None Mild conditions Requires aldehyde precursor
Enzymatic DKR 75–90 ≥92% ee High enantioselectivity Enzyme availability, cost

Purification and Characterization

  • Workup : Crude products are extracted with EtOAc, washed with brine, dried (MgSO₄), and concentrated in vacuo.
  • Chromatography : Silica gel chromatography (hexane/EtOAc, 3:1) isolates the pure compound.
  • Spectroscopy : ¹H/¹³C NMR and HRMS confirm structure. For example, ¹H NMR (DMSO-d₆): δ 7.88 (d, J = 2.0 Hz, pyrazole-H), 3.25–3.09 (m, piperidine-CH₂).

Chemical Reactions Analysis

2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Substituents

Table 1: Structural Comparison of Selected Piperidine Derivatives
Compound Name Molecular Formula Key Substituents Notable Features
Target Compound C₁₇H₂₁N₃ 2-Ethylpyrazol-3-yl phenylmethyl Ethylpyrazole, phenylmethyl spacer
Fenpropidin () C₁₄H₂₁N 3-Methylphenyl propyl Pesticide use; methylphenyl, propyl spacer
2-(2-(4,5-Dimethyltriazol-3-yl)ethyl)piperidine () C₁₁H₂₀N₄ 4,5-Dimethyltriazol-3-yl ethyl Triazole ring, ethyl spacer
1-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine () C₁₃H₁₆F₃NO Trifluoromethoxy phenylmethyl Electron-withdrawing trifluoromethoxy group

Key Observations :

  • Substituent Effects : The ethylpyrazole group in the target compound contrasts with fenpropidin’s methylphenyl group () and the trifluoromethoxy group in ’s derivative. Pyrazole’s nitrogen-rich structure may enhance hydrogen bonding compared to fenpropidin’s simpler aromatic system.
  • Spacer Groups : Ethyl or methylene spacers (e.g., in ) influence conformational flexibility. The phenylmethyl spacer in the target compound may balance rigidity and lipophilicity, akin to oxane-linked analogs in .

Influence of Linking Groups on Bioactivity

highlights the critical role of ethyl linkages in analgesic activity. In Group B of TFMP derivatives, replacing ethyl (-CH₂CH₂-) with bulkier or polar linkers (e.g., -CO-(CH₂)₂-) reduced activity. This suggests that the ethyl group in the target compound’s pyrazole-phenylmethyl structure may optimize receptor interactions by maintaining steric accessibility .

Heterocyclic Ring Systems: Pyrazole vs. Triazole

  • Pyrazole (Target Compound) : A 5-membered ring with two adjacent nitrogen atoms, offering moderate electron-donating effects and hydrogen-bonding capacity.
  • Triazole () : A 5-membered ring with three nitrogen atoms, enhancing polarity and metabolic stability.
  • Activity Implications : Pyrazole-containing compounds (e.g., Group A3 in ) showed consistent analgesic activity across diverse terminal rings (phenyl, naphthyl, adamantyl), suggesting tolerance for bulky substituents. Triazole derivatives () may prioritize different pharmacological targets due to increased polarity .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound Boiling Point (°C) Density (g/cm³) pKa Solubility
Target Compound Not reported Not reported ~8–9* Likely soluble in organic solvents (inferred from )
1-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine () 253.6 1.199 8.71 Not reported
TFMP Derivatives () Variable Variable Variable Activity correlates with substituent polarity

*Inferred from analogous piperidine derivatives ().

Key Observations :

  • The trifluoromethoxy group in ’s compound increases molecular weight and boiling point compared to the target compound.
  • Pyrazole’s moderate polarity may enhance solubility in both aqueous and lipid environments, as seen in triazole derivatives () .

Research Findings and SAR Insights

  • Analgesic Activity () : Ethyl-linked derivatives (e.g., compound 3 with oxane) showed superior activity. The target compound’s ethylpyrazole group may mimic this effect, though substitution on the pyrazole ring (e.g., 2-ethyl vs. methyl) requires further study.
  • Antimicrobial Potential (): Piperidine-acetyl hybrids exhibit antibacterial properties. The target compound’s phenylmethylpyrazole system could be explored for similar applications.
  • Agrochemical Use () : Fenpropidin’s piperidine structure is pesticidal, suggesting that the target compound’s aromatic substituents might be tailored for agrochemical roles.

Biological Activity

2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine, also known as Ethotolpiprazole, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.

Chemical Structure

The molecular structure of this compound includes a piperidine ring and a pyrazole moiety, which are common in various biologically active compounds. The presence of these functional groups suggests that Ethotolpiprazole may exhibit significant pharmacological properties.

Molecular Formula : C17H23N3
IUPAC Name : this compound
CAS Number : 2241144-63-6

The mechanism of action for Ethotolpiprazole remains under-investigated; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. The compound's potential as an inhibitor or modulator of certain biological pathways could be significant in therapeutic contexts.

Biological Activity

Research into the biological activity of Ethotolpiprazole has indicated several areas of interest:

Research Findings and Case Studies

While comprehensive studies on Ethotolpiprazole are scarce, some research findings provide insights into its biological potential:

StudyFindings
BenchChem AnalysisIdentified as a significant building block for synthesizing complex molecules with potential biological activities.
Smolecule ReviewNoted the presence of functional groups indicating possible lipophilicity and biological activity; however, detailed studies on its mechanism remain lacking.
Patent LiteratureDiscussed related compounds that modulate Janus kinase activity, hinting at potential therapeutic applications in inflammatory diseases .

Applications in Medicinal Chemistry

Ethotolpiprazole's unique structure positions it as a candidate for further exploration in drug development. Its potential applications may include:

  • Therapeutic agents for metabolic disorders : By inhibiting specific enzymes.
  • Neurological agents : If receptor interactions can be confirmed.
  • Antimicrobial formulations : Based on structural analogs with known efficacy.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine?

Synthesis optimization requires careful selection of catalysts, solvents, and reaction parameters. For example, alkylation of piperidine derivatives (e.g., via reductive amination or nucleophilic substitution) can be enhanced using cesium carbonate as a base in polar aprotic solvents like DMF at 60–80°C . Monitoring reaction progress with thin-layer chromatography (TLC) and purifying intermediates via column chromatography improves purity. For large-scale synthesis, continuous flow reactors and automated systems may reduce side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks. X-ray crystallography is critical for resolving stereochemistry, especially when piperidine ring conformations or pyrazole substituent orientations are ambiguous . Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=N in the pyrazole ring .

Q. What in vitro assays are suitable for initial biological activity screening?

Begin with enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays to measure binding affinity to targets like microbial enzymes or cancer-related receptors. For antimicrobial activity, use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

Chiral resolution can be achieved using phenylglycinol-derived bicyclic lactams as chiral auxiliaries. For example, asymmetric hydrogenation with palladium catalysts (e.g., Pd/C in ethanol under H₂) or enzymatic resolution with lipases (e.g., Candida antarctica) can yield enantiomerically pure piperidine intermediates. Stereochemical outcomes are verified via circular dichroism (CD) or chiral HPLC .

Q. How should researchers address contradictions in binding affinity data across different studies?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or target protein conformations. Use surface plasmon resonance (SPR) to measure real-time binding kinetics under standardized buffer conditions (e.g., 10 mM HEPES, pH 7.4). Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

Q. What computational methods aid in structure-activity relationship (SAR) studies for analogs?

Employ molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., kinases or GPCRs). Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area (TPSA), and hydrogen-bond donors/acceptors can prioritize analogs for synthesis. Molecular dynamics simulations (GROMACS) assess conformational stability in biological environments .

Q. How can metabolic stability be improved for in vivo applications?

Modify the pyrazole or piperidine moieties to reduce CYP450-mediated oxidation. Introduce electron-withdrawing groups (e.g., fluorine) or replace labile hydrogen atoms with deuterium (deuterated analogs). Assess metabolic pathways using liver microsome assays (human/rat) and LC-MS metabolite profiling .

Q. What advanced NMR techniques resolve overlapping signals in complex derivatives?

Use 2D NMR (COSY, HSQC, HMBC) to assign protons in crowded spectral regions. For dynamic systems (e.g., piperidine ring puckering), variable-temperature NMR or NOESY experiments reveal conformational exchange .

Q. How can target selectivity be enhanced to minimize off-target effects?

Incorporate steric hindrance (e.g., bulky substituents on the phenyl ring) to block access to non-target binding pockets. Fragment-based drug design (FBDD) identifies minimal pharmacophores for selective interactions. Competitive binding assays against related receptors (e.g., serotonin vs. dopamine receptors) validate selectivity .

Q. What formulation strategies improve solubility and bioavailability?

Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility. For oral delivery, nanoemulsions or solid lipid nanoparticles (SLNs) improve intestinal absorption. Assess bioavailability via pharmacokinetic studies (Cₘₐₓ, AUC) in rodent models .

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